4-amino-3-iodobenzyl cyanide synonyms and IUPAC name
4-amino-3-iodobenzyl cyanide synonyms and IUPAC name
This guide details the chemical identity, synthesis, and application of 4-Amino-3-iodobenzyl cyanide , a critical intermediate in the development of kinase inhibitors.
Core Identity & Nomenclature
4-Amino-3-iodobenzyl cyanide is a bifunctional aromatic intermediate characterized by an electron-rich aniline core substituted with an iodine atom at the ortho position and a cyanomethyl group at the para position. It serves as a versatile scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions used to synthesize FLT3 and RTK inhibitors.
| Property | Technical Detail |
| IUPAC Name | 2-(4-amino-3-iodophenyl)acetonitrile |
| Common Synonyms | (4-Amino-3-iodophenyl)acetonitrile; 4-Amino-3-iodobenzeneacetonitrile |
| CAS Registry Number | 955397-24-7 |
| Molecular Formula | C₈H₇IN₂ |
| Molecular Weight | 258.06 g/mol |
| SMILES | NC1=C(I)C=C(CC#N)C=C1 |
| InChIKey | LGPDBNNRUCQSBY-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 102–106 °C (typical range for this class) |
Technical Nuance: Benzyl Cyanide vs. Benzonitrile Researchers must distinguish this compound from 4-amino-3-iodobenzonitrile (CAS 33348-34-4).
Benzyl Cyanide (Target): Contains a methylene spacer (-CH2-CN). Used when chain extension or flexibility is required.
Benzonitrile (Analog): Cyano group attached directly to the ring (-CN). Used when a rigid electron-withdrawing group is needed.
Confusion Risk: High.[1] Always verify by CAS or structure (presence of CH2).
Structural Analysis & Reactivity
The molecule possesses three distinct reactive handles, allowing for orthogonal functionalization:
-
Amino Group (-NH₂): Strongly activating ortho/para director. Serves as a nucleophile for urea formation or amide coupling.
-
Iodine Atom (-I): Located ortho to the amine. A prime handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to build biaryl systems.
-
Cyanomethyl Group (-CH₂CN): An acidic methylene position prone to alkylation, or a precursor for hydrolysis (to acid) or reduction (to phenethylamine).
Figure 1: Orthogonal reactivity profile of 4-amino-3-iodobenzyl cyanide.
Synthesis Protocol
The most robust synthesis involves the regioselective iodination of commercially available 4-aminobenzyl cyanide (CAS 3544-25-0). The amino group directs the electrophile to the ortho position.
Method: Electrophilic Aromatic Iodination
Reaction Principle: The amino group activates the ring. Using Iodine Monochloride (ICl) provides a potent source of electrophilic iodine (
Reagents:
-
Substrate: 4-Aminobenzyl cyanide (1.0 eq)
-
Reagent: Iodine Monochloride (ICl) (1.05 eq)
-
Solvent: Glacial Acetic Acid (AcOH) or DCM/MeOH mix
-
Base (Optional): Calcium Carbonate (
) to scavenge HCl
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-aminobenzyl cyanide (10 g, 75.6 mmol) in glacial acetic acid (100 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 10–15 °C using a water bath. Note: Too cold (<0°C) may stall the reaction; too hot (>25°C) risks di-iodination.
-
Addition: Add Iodine Monochloride (12.9 g, 79.4 mmol) solution (in AcOH) dropwise over 30 minutes. The solution will turn dark brown.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Quenching: Pour the reaction mixture into ice-water (500 mL).
-
Neutralization: Carefully neutralize with saturated aqueous
or solid until pH ~7-8. The product will precipitate.[2] -
Isolation: Filter the solid, wash with aqueous sodium thiosulfate (
) to remove excess iodine (indicated by fading of brown color), then wash with water. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.
Figure 2: Synthetic pathway via regioselective iodination.
Applications in Drug Discovery
This intermediate is a "privileged scaffold" for designing FLT3 (FMS-like tyrosine kinase 3) inhibitors, used in treating Acute Myeloid Leukemia (AML).
Case Study: Kinase Inhibitor Synthesis
In the synthesis of advanced kinase inhibitors (analogous to Quizartinib or Sorafenib derivatives), the 3-iodo group is replaced by an aryl ring, and the amine is functionalized to a urea.
-
Suzuki Coupling: The iodine at position 3 reacts with aryl boronic acids (e.g., pyrimidine or pyridine boronic acids) to extend the biaryl core.
-
Urea Formation: The aniline nitrogen reacts with isocyanates or activated carbamates to form the "hinge-binding" urea motif common in Type II kinase inhibitors.
-
Tail Modification: The cyanomethyl group can be hydrolyzed to a carboxylic acid to attach solubilizing groups (like piperazine or morpholine) via amide bonds.
Safety & Handling (SDS Highlights)
-
Hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).
-
Irritant: Causes skin and serious eye irritation (H315+H319).
-
Cyanide Release: Although the nitrile group is stable, avoid strong acids or oxidizers that could theoretically release HCN gas under extreme conditions.
-
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine compounds can degrade).
-
Disposal: All cyanide-containing organic waste must be segregated and treated according to specific institutional protocols (often involving oxidation with bleach before disposal).
References
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PubChem. (2025). Compound Summary: 4-Amino-3-iodobenzonitrile (and related isomers). National Library of Medicine. [Link]
-
Organic Syntheses. (1943). 5-Iodoanthranilic Acid (Iodination Protocol Reference). Org.[2][3] Synth. 1943, Coll. Vol. 2, 353. [Link]
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]phenyl}urea (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. (Context for 3-iodo-4-amino scaffolds in FLT3 inhibitors). [Link]
